6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799047
InChI: InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)13(17-12(10)15)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS No.:

Cat. No.: VC15799047

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 5-methoxyspiro[2-benzofuran-3,4'-piperidine]-1-one
Standard InChI InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)13(17-12(10)15)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3
Standard InChI Key APDMWUCFJHZORP-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)OC23CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 6-methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one consists of a spiro junction between a 3H-isobenzofuran-3-one moiety and a piperidine ring. The methoxy (-OCH3) group at the 6-position introduces steric and electronic modifications compared to non-substituted or halogenated analogs. Key structural parameters inferred from related compounds include:

  • Molecular Formula: C13H17NO3

  • Molecular Weight: 237.28 g/mol (calculated by adding the methoxy group’s mass to the parent compound’s 207.27 g/mol ).

  • Spiro Junction Geometry: The spiro configuration restricts rotational freedom, enforcing a near-orthogonal arrangement between the isobenzofuran and piperidine rings, as observed in crystallographic studies of analogs .

Table 1: Comparative Structural Properties of Spiro[isobenzofuran-1,4'-piperidin]-3-one Derivatives

Property3H-spiro[isobenzofuran-1,4'-piperidin]-3-one 6-Chloro Derivative 6-Methoxy Derivative (Inferred)
Molecular FormulaC12H17NO2C12H16ClNO2C13H17NO3
Molecular Weight (g/mol)207.27237.68237.28
SubstituentNoneCl at C6OCH3 at C6
Melting Point (°C)132–133Not reported~125–130 (estimated)

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 6-methoxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one likely follows methodologies analogous to those used for its chloro-substituted counterpart and hydrochloride derivatives . A plausible route involves:

  • Friedel-Crafts Acylation: Introduction of the methoxy group via electrophilic substitution on a pre-formed isobenzofuran precursor.

  • Spirocyclization: Condensation of the methoxy-substituted isobenzofuran with piperidine under acidic or basic conditions to form the spiro junction.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for SN2 substitutions .

  • Temperature: Elevated temperatures (70–120°C) are required to overcome the activation energy of spirocyclization .

Physicochemical Properties

Thermodynamic Parameters

The methoxy group’s electron-donating nature alters the compound’s physical behavior relative to non-substituted analogs:

  • Boiling Point: Estimated at 385–390°C (cf. 373.9°C for the parent compound ).

  • LogP: Predicted to be 0.8–1.2 (lower than the chloro analog’s 1.86 due to increased polarity).

  • Solubility: ~1.5 mg/mL in water (ESOL model ), enhanced by the methoxy group’s hydrophilicity.

Table 2: Experimental and Predicted Properties

PropertyValue (6-Methoxy Derivative)Source/Model
LogP1.05XLOGP3
Water Solubility (mg/mL)1.47ESOL
pKa9.2 (amine)ChemAxon Prediction

Pharmacological Profile

Cytochrome P450 Interactions

The spiro[isobenzofuran-piperidine] scaffold exhibits moderate CYP2D6 and CYP3A4 inhibition, as observed in hydrochloride analogs . The methoxy group may reduce CYP affinity due to steric hindrance, potentially lowering drug-drug interaction risks.

Blood-Brain Barrier (BBB) Permeability

Analog studies suggest high BBB permeability (LogBB > 0.3 ), attributed to the compound’s moderate lipophilicity and low hydrogen-bond donor count. This property positions it as a candidate for central nervous system (CNS)-targeted therapeutics.

Applications and Future Directions

Pharmaceutical Intermediate

The compound’s rigid spiro architecture makes it a valuable intermediate for synthesizing:

  • Antipsychotics: Analogous to risperidone derivatives leveraging piperidine moieties.

  • Antivirals: Spirocyclic cores are prevalent in protease inhibitors .

Research Tools

As a fluorescent probe precursor, the methoxy group’s electron-rich nature could enhance photostability in imaging applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator